molecular formula C15H13BrINO B2998468 N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline CAS No. 477886-97-8

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline

Cat. No. B2998468
CAS RN: 477886-97-8
M. Wt: 430.083
InChI Key: GYMZAQRPQZNKRE-VCHYOVAHSA-N
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Description

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIA and has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

Spectroscopic and Structural Characterization

The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction. This study investigated the compound's intermolecular contacts, optimized its geometry using density functional theory (DFT), and examined its molecular electrostatic potential, Fukui function, and other properties relevant to chemical activity and potential biological interactions (Demircioğlu et al., 2019).

Antiviral Activity

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed the synthesis of compounds with potential antiviral activity. These studies included the preparation of derivatives with various substituents, demonstrating marked inhibition of retrovirus replication in cell culture, highlighting the therapeutic potential against viruses such as the human immunodeficiency virus (HIV) (Hocková et al., 2003).

Antibacterial Activity

Another study synthesized numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils and evaluated their ability to inhibit bacterial DNA polymerase III and the growth of Gram-positive bacteria. These compounds showed potent antibacterial activity, with certain derivatives offering protective effects in mice against infections (Zhi et al., 2005).

Photodynamic Therapy Applications

A new zinc phthalocyanine derivative substituted with Schiff base groups was synthesized, demonstrating significant potential for photodynamic therapy (PDT) applications due to its good fluorescence properties and high singlet oxygen quantum yield. This highlights the compound's relevance in treating cancer through Type II PDT mechanisms (Pişkin et al., 2020).

Comparative Metabolism Studies

A study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provided insights into the metabolic pathways of compounds containing halogenated phenyl rings. This research is crucial for understanding the environmental and health impacts of such compounds, including their potential toxicity and carcinogenicity (Coleman et al., 2000).

properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-N-(4-iodophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrINO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMZAQRPQZNKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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